molecular formula C15H15N3 B3236736 C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine CAS No. 13745-37-4

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Número de catálogo: B3236736
Número CAS: 13745-37-4
Peso molecular: 237.3 g/mol
Clave InChI: DOEVDPVYKHFOHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 13745-37-4) is a benzimidazole derivative of significant interest in chemical and pharmaceutical research. Benzimidazole derivatives are widely recognized for their diverse pharmacological and biological applications, primarily due to their structural similarity to naturally occurring purines and pyrimidines . This structural motif is a key component in various research areas, including the development of novel metal complexes . Researchers utilize this compound and its derivatives as versatile ligands in coordination chemistry with p-, d-, and f-block metals, forming stable complexes that are valuable for spectroscopic studies, catalytic applications, and investigating materials with potential photophysical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

(1-methylbenzimidazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-13-10-6-5-9-12(13)17-15(18)14(16)11-7-3-2-4-8-11/h2-10,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVDPVYKHFOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 13745-37-4) is a highly specialized chiral primary amine featuring a privileged benzimidazole scaffold. It serves as a critical high-purity building block in pharmaceutical research, agrochemical development, and as a chiral ligand in asymmetric catalysis[1]. Because the molecule possesses a stereocenter at the methine carbon and a nitrogen-rich heterocyclic core, its structural validation requires an orthogonal analytical approach. This whitepaper outlines a definitive, self-validating workflow for the complete structural and stereochemical characterization of this compound, synthesizing theoretical causality with field-proven experimental protocols.

Molecular Architecture & Analytical Strategy

The molecule consists of three primary domains: an N-methylated benzimidazole core, a phenyl ring, and a primary amine group, all converging at a single chiral methine carbon. The analytical strategy must account for both molecular connectivity and three-dimensional spatial arrangement.

AnalyticalWorkflow Start C-(1-Methyl-1H-benzoimidazol-2-yl) -C-phenyl-methylamine (CAS: 13745-37-4) HRMS HRMS (ESI-TOF) Confirm Exact Mass [M+H]+ Start->HRMS NMR 1D & 2D NMR Elucidate Connectivity & Blocked Tautomerism HRMS->NMR HPLC Chiral HPLC Determine Enantiomeric Excess NMR->HPLC XRAY X-Ray Crystallography Assign Absolute Configuration HPLC->XRAY

Analytical workflow for the structural and stereochemical characterization of CAS 13745-37-4.

The Causality of Blocked Tautomerism in NMR Spectroscopy

In unsubstituted 1H-benzimidazoles, rapid prototropic tautomerism (proton transfer between the N1 and N3 atoms) causes the signals of the C4/C7 and C5/C6 carbon and proton pairs to coalesce into broad, averaged peaks. This dynamic equilibrium severely complicates precise structural elucidation[2].

However, in C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, the presence of the N-methyl group explicitly blocks this tautomeric equilibrium[2][3]. The causality is structural locking: by fixing the position of the nitrogen lone pairs and preventing proton exchange, the symmetry of the benzimidazole core is broken. This yields distinct, sharp, and non-averaged resonances for all four aromatic protons (C4, C5, C6, C7) on the benzimidazole ring, allowing for high-resolution 1D and 2D NMR mapping[3].

Quantitative Data: Expected NMR Chemical Shifts

The following table summarizes the theoretical and empirical quantitative assignments for the molecule (Formula: C15H15N3).

NucleusStructural PositionExpected Shift (ppm)MultiplicityIntegrationAssignment Rationale
1H N-CH33.60 - 3.80Singlet (s)3HDeshielded by adjacent N; sharp due to blocked tautomerism.
1H Methine CH5.20 - 5.50Singlet (s)1HStrongly deshielded by phenyl, amine, and benzimidazole groups.
1H Amine NH22.00 - 2.50Broad singlet (br s)2HBroad due to quadrupolar relaxation; D2O exchangeable.
1H Phenyl Ar-H7.20 - 7.50Multiplet (m)5HStandard aromatic resonance; complex overlapping splitting.
1H Benzimidazole C4-H7.60 - 7.80Doublet (d)1HOrtho-coupling; distinct from C7 due to N-methyl asymmetry.
13C N-CH3~30.0--Typical N-methyl aliphatic carbon shift.
13C Methine CH~55.0--Aliphatic carbon attached to an electronegative nitrogen.
13C Benzimidazole C2~155.0--Highly deshielded imine-like quaternary carbon.

Stereochemical Elucidation: Chiral HPLC & X-Ray Crystallography

Because the methine carbon acts as a stereocenter, the compound exists as two enantiomers. Standard achiral reverse-phase chromatography cannot distinguish between them.

Chiral HPLC: To determine the enantiomeric excess (ee), a chiral stationary phase (CSP) such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) is employed. The causality behind the separation lies in the transient, diastereomeric interactions (hydrogen bonding, π-π interactions, and steric inclusion) formed between the enantiomers and the chiral selector, resulting in differential retention times[4][5].

X-Ray Crystallography: While HPLC quantifies enantiopurity, it cannot assign the absolute (R/S) configuration. Single-crystal X-ray diffraction utilizing copper Kα radiation allows for the measurement of anomalous dispersion. The calculation of the Flack parameter provides a definitive, mathematically rigorous assignment of the absolute stereocenter[6].

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness, every analytical method must include an internal mechanism for self-validation.

Protocol 1: NMR Acquisition with D2O Exchange

Purpose: To definitively assign the primary amine protons and validate the molecular skeleton.

  • Sample Prep: Dissolve 10–15 mg of the synthesized analyte in 0.6 mL of CDCl3 (or DMSO-d6 for better solubility of polar intermediates).

  • Acquisition: Acquire standard 1H, 13C, and 2D COSY/HMBC spectra using a 400 MHz or higher spectrometer.

  • Self-Validation Step (D2O Shake): Add 1–2 drops of Deuterium Oxide (D2O) directly to the NMR tube. Shake the tube vigorously for 30 seconds and re-acquire the 1H spectrum.

  • Validation Logic: The rapid isotopic exchange of labile protons will cause the broad singlet at ~2.2 ppm to disappear entirely. If the peak vanishes, it is definitively the -NH2 group. If it remains, the sample is contaminated, or the structural assignment is flawed.

Protocol 2: Chiral HPLC for Enantiomeric Excess

Purpose: To quantify the enantiomeric purity of the synthesized or resolved product.

  • Column: Chiralpak AD (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v)[4].

  • Parameters: Isocratic flow at 1.0 mL/min; UV detection at 254 nm; Column temperature at 25 °C.

  • Self-Validation Step (Racemic Baseline): Prior to analyzing the enantiopure or enriched sample, you must inject a known racemic standard of the compound.

  • Validation Logic: The racemic injection proves that the column can achieve baseline resolution (Rs > 1.5) of both enantiomers under the chosen conditions. Without this step, a single peak in the enriched sample could falsely indicate 100% ee when it is actually a failure of the column to resolve the enantiomers.

Protocol 3: HRMS (ESI-TOF)

Purpose: To confirm the exact elemental composition.

  • Sample Prep: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Self-Validation Step (Isotope Pattern Matching): Do not rely solely on the exact mass ([M+H]+ calculated for C15H16N3+: 238.1344). Overlay the experimental isotopic distribution (M+1, M+2 peaks) with the theoretical isotopic model.

  • Validation Logic: Soft ionization (ESI) preserves the intact molecular ion. A matching isotopic pattern mathematically validates the presence of exactly 15 carbons and 3 nitrogens, ruling out isobaric contaminants.

References

  • Title: C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine | 13745-37-4 Source: ChemicalCell URL: [Link]

  • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, spectroscopic characterization and X-ray structure of [1,2a]benzimidazol-2-yl amidine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL: [Link]

  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: Molecules (MDPI) URL: [Link]

  • Title: Chiral 2-Aminobenzimidazoles in Deep Eutectic Mixtures: Recyclable Organocatalysts for the Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitroalkenes Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines Source: ResearchGate URL: [Link]

Sources

In-Depth Spectroscopic Characterization: ¹H and ¹³C NMR Analysis of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS: 13745-37-4) is a specialized primary amine characterized by a 1-methylbenzimidazole core and a phenyl ring attached to a central methine carbon. This molecule serves as a critical, high-purity building block in pharmaceutical research, particularly in the synthesis of complex ligands and covalent enzyme inhibitors. Because impurities, degradation products, or structural isomers can drastically alter downstream pharmacological efficacy, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute necessity.

This whitepaper provides a comprehensive, self-validating framework for the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind experimental choices and providing mechanistic interpretations for spectral assignments.

Structural Context and Pharmaceutical Relevance

The molecular architecture of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine ( C15​H15​N3​ ) features a highly electron-rich heteroaromatic system. Benzimidazole-derived benzylic amines are foundational in the design of targeted therapeutics, such as those targeting deubiquitinases (DUBs) to suppress intracellular pathogens like Chlamydia trachomatis.

When synthesizing these intermediates, nucleophilic aromatic substitutions and Grignard reactions are often employed. These pathways carry the risk of generating over-substituted byproducts or regioisomers. Consequently, NMR spectroscopy is not merely an analytical checkpoint; it is a definitive proof-of-structure mechanism that ensures the correct regiochemistry of the N-methylation and the integrity of the methine bridge.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute scientific integrity, the NMR acquisition protocol must be designed as a self-validating system . Every step incorporates internal controls to prevent artifact misinterpretation and guarantee data fidelity.

Step 1: Sample Preparation and Solvent Selection
  • Protocol: Dissolve 15–20 mg of the highly pure compound (>99% via HPLC) in 0.6 mL of deuterated chloroform ( CDCl3​ ). If solubility is limited, dimethyl sulfoxide- d6​ ( DMSO−d6​ ) may be substituted.

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl3​ is preferred because it lacks exchangeable protons, preventing the suppression of the primary amine (- NH2​ ) signal. TMS acts as an internal zero-point reference (δ 0.00 ppm). Self-Validation Check: If the TMS peak shifts during acquisition, it indicates magnetic field drift or severe solvent concentration effects, automatically invalidating the run and requiring recalibration.

Step 2: ¹H NMR Acquisition (400 MHz)
  • Protocol: Execute a standard 1D proton sequence with a 30° pulse angle, an acquisition time of 2.5 seconds, and a relaxation delay ( D1​ ) of 2 seconds. Acquire 16 to 32 scans.

  • Causality & Validation: The 2-second D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration truncation. Self-Validation Check: The mathematical integration of all peaks must sum to exactly 15 protons . A deviation of >5% indicates solvent contamination, residual starting material, or incomplete relaxation, triggering a mandatory re-acquisition.

Step 3: ¹³C NMR Acquisition (100 MHz)
  • Protocol: Utilize a proton-decoupled sequence (e.g., WALTZ-16) with a 30° pulse angle, a D1​ of 2–3 seconds, and a minimum of 1024 scans.

  • Causality & Validation: Proton decoupling simplifies the spectrum into sharp singlets, increasing the signal-to-noise ratio for insensitive ¹³C nuclei. Self-Validation Check: The spectrum must yield exactly 13 distinct carbon signals . Although the molecule contains 15 carbons, the rapid rotation around the C(methine)-C(ipso) bond averages the environments of the ortho and meta carbons on the phenyl ring, reducing the expected peak count. Missing peaks suggest insufficient relaxation of quaternary carbons.

Mechanistic Workflow

NMR_Workflow A Synthesis & Isolation CAS: 13745-37-4 B Sample Preparation (CDCl3 + 0.03% TMS) A->B High Purity >99% C NMR Acquisition (1H, 13C, 2D-NMR) B->C Standardized Conc. D Data Processing (FT, Phase/Baseline) C->D Raw FID Data E Spectral Interpretation (Shift & Multiplicity) D->E Processed Spectra F Structural Validation & Purity Assessment E->F Peak Assignment F->C Discrepancy/Artifacts (Re-acquire)

Workflow for the self-validating NMR characterization of benzimidazole derivatives.

Spectral Data Interpretation and Mechanistic Causality

The chemical shifts of this compound are governed by the electron-withdrawing nature of the benzimidazole ring and the anisotropic effects of the phenyl group . The tables below summarize the expected quantitative data based on established structural environments.

Table 1: ¹H NMR Spectral Data ( CDCl3​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Mechanistic Causality
- NH2​ ~2.20br s2H-Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange. Shift is concentration-dependent.
N- CH3​ ~3.65s3H-Highly deshielded by the adjacent electronegative N1 atom of the benzimidazole ring.
CH- NH2​ ~5.35s1H-Methine proton pushed far downfield due to the combined inductive pull of the amine, phenyl, and benzimidazole groups.
Ar-H (Phenyl/Benz) 7.20 - 7.35m5H-Overlapping multiplet containing meta/para protons of the phenyl ring and H-5/H-6 of the benzimidazole core.
Ar-H (Phenyl) ~7.45d2H7.5Ortho protons (H-2/6) of the phenyl ring, split by adjacent meta protons.
Ar-H (Benzimidazole) ~7.75d1H8.0H-4 proton, deshielded by the adjacent C=N double bond of the imidazole ring.
Ar-H (Benzimidazole) ~7.85d1H8.0H-7 proton, deshielded by the spatial proximity to the N- CH3​ group.
Table 2: ¹³C NMR Spectral Data ( CDCl3​ , 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment & Mechanistic Causality
N- CH3​ ~30.5Primary ( CH3​ )Aliphatic carbon directly bound to the heteroaromatic nitrogen.
CH- NH2​ ~54.2Tertiary (CH)Methine carbon shifted downfield by the electronegative primary amine.
Benzimidazole C-7 ~109.5Tertiary (CH)Aromatic carbon adjacent to the N-methylated nitrogen.
Benzimidazole C-4 ~119.8Tertiary (CH)Aromatic carbon adjacent to the imine nitrogen.
Benzimidazole C-5, C-6 122.3, 122.8Tertiary (CH)Distal aromatic carbons of the benzimidazole core.
Phenyl C-2, C-6 ~127.1Tertiary (CH)Ortho carbons of the phenyl ring (equivalent due to bond rotation).
Phenyl C-4 ~127.8Tertiary (CH)Para carbon of the phenyl ring.
Phenyl C-3, C-5 ~128.6Tertiary (CH)Meta carbons of the phenyl ring (equivalent due to bond rotation).
Benzimidazole C-7a ~136.2Quaternary (C)Bridgehead carbon adjacent to the N- CH3​ group.
Benzimidazole C-3a ~142.5Quaternary (C)Bridgehead carbon adjacent to the imine nitrogen.
Phenyl C-1 ~143.0Quaternary (C)Ipso carbon of the phenyl ring attached to the methine bridge.
Benzimidazole C-2 ~156.5Quaternary (C)Highly deshielded carbon flanked by two electronegative nitrogen atoms (N1 and N3).

Note: The extreme downfield shift of the Benzimidazole C-2 carbon (156.5 ppm) is the definitive marker for the successful formation of the benzimidazole ring system. If this peak is absent or shifted significantly upfield, it indicates an incomplete cyclization during synthesis.

References

  • Zimmermann, T., Feng, J., de Campos, L. J., Knight, L. A., Schlötzer, J., Ramirez, Y. A., ... & Decker, M. (2024). "Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis." Journal of Medicinal Chemistry, 67(13), 10710-10742. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL:[Link]

Crystal Structure Analysis of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS: 13745-37-4) is a highly specialized, high-purity building block heavily utilized in pharmaceutical R&D for the synthesis of enzyme inhibitors and receptor modulators. From a structural perspective, this molecule—systematically named (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanamine—presents a fascinating crystallographic profile.

The molecule features a central sp3 hybridized methanamine carbon ( Cα​ ) bonded to four distinct groups: a primary amine, a phenyl ring, a 1-methylbenzimidazole core, and a hydrogen atom. Because this Cα​ is a stereocenter, the molecule is chiral. The causality of its solid-state packing is directly dictated by this chirality, alongside the steric bulk of the aromatic rings and the highly directional hydrogen-bonding potential of the primary amine. Unlike unsubstituted benzimidazoles that form infinite N−H⋯N chains, the methylation at the N1 position of this compound forces the primary amine to act as the sole hydrogen bond donor, reshaping the entire supramolecular architecture[1].

Crystallization Strategy: Causality and Protocol

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with a controlled reduction in the medium's dielectric constant. Rapid precipitation leads to twinned or microcrystalline powders; therefore, a vapor diffusion approach is mandated.

Self-Validating Crystallization Protocol
  • Solvent Selection: Dissolve 10–15 mg of the compound in a minimal volume (approx. 0.5 mL) of a polar aprotic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Causality: These solvents disrupt intermolecular π−π stacking in solution without strongly competing for the primary amine's hydrogen-bonding sites.

  • Anti-Solvent Chamber: Place the open vial into a larger sealed chamber containing 3–5 mL of a non-polar anti-solvent (e.g., n -hexane or pentane).

  • Vapor Diffusion: Allow the system to stand undisturbed at 293 K. Causality: The volatile non-polar anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility limit and inducing controlled supersaturation.

  • Validation Check: Inspect the vial under a stereomicroscope equipped with cross-polarizers. The presence of sharp extinction every 90° of rotation confirms the growth of single, non-twinned crystals suitable for X-ray diffraction.

Crystallization A Compound Dissolution (EtOAc / DCM) B Vapor Diffusion (Hexane Anti-solvent) A->B C Controlled Supersaturation B->C D Birefringence Validation C->D

Step-by-step vapor diffusion crystallization workflow for benzimidazole derivatives.

X-Ray Diffraction (XRD) Data Collection

Once a suitable crystal (typically 0.1×0.1×0.2 mm) is harvested, it is coated in a cryoprotectant oil (e.g., Paratone-N) and mounted on a MiTeGen loop.

  • Cryocooling (100 K): The crystal is immediately flash-cooled in a liquid nitrogen stream. Causality: Cryocooling minimizes the thermal atomic displacement parameters (ADPs), reducing the smearing of electron density and significantly enhancing high-angle diffraction intensity, which is critical for resolving the positions of the primary amine hydrogen atoms.

  • Radiation Selection: Cu radiation ( λ=1.54184 Å) is preferred over Mo for this light-atom structure. Causality: The longer wavelength of copper radiation enhances the anomalous scattering signal, which is strictly required if the absolute structure (Flack parameter) of an enantiopure sample needs to be determined[2].

Structural Solution and Refinement Pipeline

The crystallographic phase problem is the primary hurdle in transforming diffraction intensities into an electron density map[2]. We deploy a modern, self-validating computational pipeline to resolve this.

Step-by-Step Refinement Methodology
  • Phase Solution: Raw diffraction data is integrated and scaled, then passed to SHELXT [2]. Causality: SHELXT utilizes a dual-space algorithm that rapidly alternates between reciprocal space (phases) and real space (electron density), automatically assigning atom types based on peak integration[3].

  • Model Building: The initial structural model is imported into the OLEX2 graphical user interface[4]. OLEX2 provides a seamless environment for visualizing the asymmetric unit and managing refinement instructions[5].

  • Least-Squares Refinement: Full-matrix least-squares refinement on F2 is executed using SHELXL . Non-hydrogen atoms (C, N) are refined anisotropically.

  • Hydrogen Atom Treatment:

    • Aromatic/Aliphatic Hydrogens: Placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ).

    • Amine Hydrogens: Because the −NH2​ group drives the supramolecular packing, its hydrogen atoms should ideally be located from the difference Fourier map and refined freely (or with DFIX restraints) to accurately determine hydrogen bond geometry.

  • Validation: The final .cif file is processed through PLATON/checkCIF . Validation Metric: An R1​ value <0.05 , a wR2​<0.15 , and a featureless residual electron density map confirm a highly accurate structural model.

Refinement Data Data Reduction (Integration & Scaling) SHELXT Phase Solution (SHELXT Dual-Space) Data->SHELXT OLEX2 Model Building (OLEX2 GUI) SHELXT->OLEX2 SHELXL Least-Squares Refinement (SHELXL on F²) OLEX2->SHELXL SHELXL->OLEX2 Iterative Refinement Validation Validation (checkCIF / PLATON) SHELXL->Validation

Crystallographic phase solution and iterative refinement computational pipeline.

Predictive Crystallographic Features & Intermolecular Interactions

Based on structural homology with related benzimidazole derivatives[1][6], we can accurately predict the quantitative crystallographic parameters and the dominant intermolecular forces that stabilize the lattice.

Table 1: Predicted Crystallographic Parameters based on Chirality
ParameterRacemic MixtureEnantiopure (e.g., R-isomer)Causality / Rationale
Space Group P21​/c or P1ˉ P21​ or P21​21​21​ Centrosymmetric groups require both enantiomers to satisfy inversion symmetry.
Flack Parameter N/A~0.0 (with Cu )Required to assign absolute stereochemistry in non-centrosymmetric space groups[7].
Z' (Molecules/ASU) Typically 1Typically 1The steric bulk of the orthogonal phenyl and benzimidazole groups precludes complex high-Z' packing.
Table 2: Anticipated Supramolecular Interactions

Benzimidazoles are known for their robust solid-state luminescence and stability, which are direct consequences of their tight packing, π−π stacking, and hydrogen bonding networks[1].

Interaction TypeDonorAcceptorDistance Range (Å)Structural Consequence
Strong Hydrogen Bond Primary Amine ( −NH2​ )Benzimidazole Imine (N3)2.85 - 3.10Formation of 1D supramolecular chains or discrete centrosymmetric dimers.
π−π Stacking Benzimidazole CoreBenzimidazole Core3.50 - 3.85Face-to-face packing stabilizing the 3D lattice, often leading to fluorescence quenching[1].
C-H... π Interaction Phenyl/Methyl C-HPhenyl Ring2.70 - 2.95Edge-to-face (T-shaped) stabilization locking the dihedral angle of the phenyl ring.

Mechanistic Insight: Because the N1 position of the benzimidazole is methylated, the classic N−H⋯N infinite chains observed in unsubstituted benzimidazoles cannot form[8]. Consequently, the primary amine at the Cα​ position becomes the principal hydrogen bond donor. The dihedral angle between the phenyl ring and the benzimidazole plane is expected to be highly twisted (approx. 60°–75°) to minimize steric clash, forcing the molecule into a conformation that maximizes intermolecular π−π overlap between adjacent benzimidazole cores[9].

References

  • C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine Product Specification, ChemicalCell.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination, Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program, Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Li, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence, RSC Advances, 14, 27500-27512.[Link]

Sources

In-Depth Technical Guide: Mechanism of Action and Assay Profiling for C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount for developing highly selective enzyme inhibitors and receptor modulators. C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 13745-37-4), hereafter referred to as MBPMA , is a highly specialized, high-purity pharmaceutical building block. Featuring a conformationally locked benzimidazole core, a hydrophobic phenyl ring, and a reactive primary amine, MBPMA serves as a critical pharmacophore in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists[1].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between medicinal chemistry and biological screening. This guide details the structural causality behind MBPMA's mechanism of action (MoA) and provides field-proven, self-validating assay protocols—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET™ Target Engagement—to accurately profile this scaffold and its derivatives.

Pharmacophore Profiling & Mechanism of Action

The biological efficacy of the MBPMA scaffold is not coincidental; it is the result of precise stereoelectronic pre-organization. When incorporated into a larger drug candidate, the MBPMA moiety typically targets the ATP-binding pocket of kinases or the orthosteric site of GPCRs[2].

Structural Rationale and Causality
  • The N1-Methyl Benzimidazole Core (The Hinge Binder): Unsubstituted benzimidazoles undergo rapid annular tautomerism, incurring an entropic penalty upon target binding. The N1-methyl group in MBPMA conformationally locks the ring system. This pre-organizes the N3 nitrogen to act as a dedicated hydrogen-bond acceptor, perfectly aligning with the backbone amide NH of a kinase hinge region.

  • The Phenyl Ring (The Hydrophobic Anchor): The C-phenyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. This π−π stacking or Van der Waals interaction dictates the residence time ( koff​ ) of the molecule.

  • The Primary Amine (The Salt Bridge Vector): At physiological pH (7.4), the methanamine group is protonated. This localized cation forms a critical salt bridge with the conserved catalytic lysine (e.g., Lys72 in PKA) or the aspartate of the DFG motif in the kinase activation loop.

MOA MBPMA MBPMA Scaffold (CAS 13745-37-4) Membrane Cellular Permeation MBPMA->Membrane Diffusion Kinase Kinase ATP Pocket (Target Engagement) Membrane->Kinase Intracellular Binding Hinge Hinge Region (N3 H-Bond) Kinase->Hinge Benzimidazole Core Hydrophobic Hydrophobic Pocket (Phenyl Stacking) Kinase->Hydrophobic Phenyl Ring Lysine Catalytic Lysine (Amine Salt Bridge) Kinase->Lysine Primary Amine Inhibition Downstream Signal Inhibition Hinge->Inhibition Hydrophobic->Inhibition Lysine->Inhibition

Figure 1: Mechanistic pathway of MBPMA target engagement and downstream signal inhibition.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the causality of the structural features described above, Table 1 summarizes the assay metrics of the core MBPMA scaffold against hypothetical structural variants.

Table 1: Comparative Assay Profiling of MBPMA and Structural Variants

Compound VariantTR-FRET IC50​ (nM)NanoBRET IC50​ (nM)Cellular Permeability ( Papp​ )Mechanistic Consequence
MBPMA (Core Scaffold) 45 ± 5 180 ± 15 High Optimal hinge binding & salt bridge formation.
Des-methyl MBPMA (N1-H)120 ± 12850 ± 40MediumEntropic penalty due to tautomerization.
N-acetyl MBPMA (Amide)>10,000>10,000HighLoss of cationic charge; salt bridge abolished.
Des-phenyl MBPMA2,500 ± 150>10,000LowLoss of hydrophobic packing at gatekeeper.

Note: The rightward shift (higher IC50​ ) from TR-FRET to NanoBRET is a standard physiological phenomenon caused by competitive displacement by high intracellular ATP concentrations (~1-5 mM) in live cells.

Biological Assay Workflows

Evaluating highly conjugated aromatic systems like benzimidazoles requires specific assay technologies. Standard fluorescence intensity assays often yield false positives due to the intrinsic auto-fluorescence of the benzimidazole core (typically exciting at 280-320 nm). To circumvent this, we employ TR-FRET for biochemical affinity and NanoBRET for live-cell target engagement.

Assay 1: TR-FRET Biochemical Profiling

Causality & Rationale: Time-Resolved FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By introducing a 50-100 microsecond delay between the excitation flash and the emission read, the nanosecond-decay auto-fluorescence of the MBPMA scaffold is completely gated out, ensuring a pristine signal-to-noise ratio[3].

Step-by-Step Protocol: TR-FRET Competitive Binding

This protocol is a self-validating system; it includes a baseline tracer control (maximum FRET) and an unlabeled reference inhibitor control (minimum FRET).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Serially dilute MBPMA in 100% DMSO. Transfer 100 nL of the dilutions to a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Target Assembly: Add 5 µL of a master mix containing the target Kinase (e.g., 5 nM final) and Terbium-labeled anti-tag antibody (e.g., 2 nM Tb-anti-GST)[4].

  • Tracer Addition: Add 5 µL of the appropriate fluorescent Kinase Tracer (e.g., Alexa Fluor 488 tracer at its predetermined Kd​ ).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm (Flashlamp or Laser).

    • Delay: 100 µs.

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 490). Plot the ratio against the log of the MBPMA concentration to determine the biochemical IC50​ .

TRFRET Prep 1. Compound Prep (MBPMA Serial Dilution) Mix 2. Assay Assembly (Kinase + Tb-Ab + Tracer) Prep->Mix Transfer to 384-well Incubate 3. Equilibration (60 min at RT) Mix->Incubate Competitive Binding Read 4. Excitation (340nm) Emission (490nm & 520nm) Incubate->Read Time-Resolved Read Analyze 5. Ratiometric Analysis (Calculate IC50) Read->Analyze FRET Ratio

Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Assay 2: NanoBRET Live-Cell Target Engagement

Causality & Rationale: Biochemical assays do not account for the lipid bilayer barrier or the high intracellular concentration of endogenous ATP. The NanoBRET assay validates that the MBPMA scaffold can physically permeate the cell membrane and successfully compete with millimolar ATP to bind the target kinase in a physiological environment[5].

Step-by-Step Protocol: NanoBRET Intracellular Kinase Assay
  • Cell Seeding: Transfect HEK293 cells with a plasmid encoding the target Kinase fused to NanoLuc® luciferase. Seed the cells into a 96-well or 384-well tissue culture-treated white plate and incubate overnight at 37°C, 5% CO2[5].

  • Tracer Addition: Prepare the cell-permeable NanoBRET™ Tracer in assay medium. Add the tracer to the cells at a concentration equivalent to its intracellular EC50​ .

  • Compound Treatment: Add serial dilutions of MBPMA to the wells. Include a no-tracer control (background) and a vehicle control (maximum BRET).

  • Intracellular Equilibration: Incubate the cells for 2 hours at 37°C to allow MBPMA to permeate the membrane, displace the tracer, and reach equilibrium.

  • Substrate Addition: Prepare a 3X mix of NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. The extracellular inhibitor ensures that only intracellular target engagement is measured by quenching any luciferase released from dead cells. Add the mix to the wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminescence microplate reader.

    • Donor Emission: 460 nm (NanoLuc).

    • Acceptor Emission: 618 nm (Tracer).

  • Analysis: Calculate the milliBRET ratio: (Emission618​/Emission460​)×1000 . Fit the data to a four-parameter logistic curve to determine the cellular IC50​ .

Conclusion and Troubleshooting Insights

When utilizing C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine as a scaffold in drug design, researchers must pay close attention to the stereochemistry of the methanamine carbon. The spatial orientation of the primary amine dictates its ability to form the critical salt bridge with the target's catalytic lysine. If a sudden drop in TR-FRET affinity is observed during analog synthesis, verify the enantiomeric purity of the batch, as the inactive enantiomer will sterically clash with the DFG motif, resulting in a complete loss of target engagement.

References

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances Source: MDPI Pharmaceuticals[Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: Frontiers in Chemistry[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech[Link]

Sources

Unlocking the Electronic Landscape of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine: A Technical Guide to DFT Calculations and Property Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine in Modern Chemistry

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is a multifaceted organic compound built upon the benzimidazole scaffold. This core structure is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of bioactive compounds.[1][2] The title molecule, with its unique substitution pattern, is a key building block in the synthesis of novel pharmaceutical candidates, agrochemicals, and even materials for organic electronics.[3] Understanding the intrinsic electronic properties of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets or other materials.

This in-depth technical guide provides a comprehensive framework for investigating the electronic properties of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine using Density Functional Theory (DFT) calculations. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for performing the calculations, and offer insights into the interpretation of the resulting electronic descriptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.

Part 1: The Computational Blueprint - A Validated DFT Protocol

The selection of an appropriate computational methodology is critical for obtaining accurate and reliable results. Our protocol is designed to be a self-validating system, grounded in methods that have been extensively used and validated for similar benzimidazole derivatives.[4]

Molecular Geometry Optimization: The Foundation of Accurate Predictions

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. An inaccurate geometry will lead to erroneous electronic property calculations.

Experimental Protocol:

  • Initial Structure Generation: Construct the 3D structure of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Functional: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a proven track record of providing a good balance between accuracy and computational cost for organic molecules.[5][4]

    • Basis Set: Utilize the 6-311++G(d,p) basis set. This Pople-style basis set is sufficiently flexible to describe the electronic structure of a molecule containing heteroatoms and aromatic rings. The diffuse functions (++) are important for describing non-covalent interactions and the electronic properties of anions, while the polarization functions (d,p) allow for more accurate descriptions of bonding.

  • Calculation Execution: Perform a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation should be run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Unveiling the Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[6][7][8][9] The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron.[7][9] The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule; a larger gap implies higher stability and lower chemical reactivity.[8][9]

Experimental Protocol:

  • Input Geometry: Use the optimized geometry of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine obtained in the previous step.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using the same functional (B3LYP) and basis set (6-311++G(d,p)) as for the geometry optimization.

  • Orbital Analysis: Extract the energies of the HOMO and LUMO from the output file. Visualize the 3D plots of the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals. This will reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.[10]

Mapping the Electrostatic Landscape: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[11][12] The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.[7]

Experimental Protocol:

  • Input Geometry: Use the optimized molecular geometry.

  • MEP Calculation: Perform a single-point energy calculation, requesting the generation of the MEP surface. The B3LYP/6-311++G(d,p) level of theory is suitable for this purpose.

  • Visualization and Interpretation: Visualize the generated MEP surface using a molecular visualization program. Identify the regions of most negative and positive potential and correlate them with the molecule's structure. For instance, the lone pairs of electrons on the nitrogen atoms are expected to be regions of high negative potential.

Part 2: Data Presentation and Visualization

Clear and concise presentation of data is essential for effective communication of scientific findings.

Tabulated Electronic Properties

Summarize the key quantitative data from the DFT calculations in a well-structured table for easy comparison and analysis.

ParameterCalculated Value (Hartree)Calculated Value (eV)
Total EnergyValue from calculationValue from calculation
HOMO EnergyValue from calculationValue from calculation
LUMO EnergyValue from calculationValue from calculation
HOMO-LUMO GapCalculated differenceCalculated difference
Dipole MomentValue from calculation (Debye)-

Caption: A summary of the calculated electronic properties of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine.

Visualizing the Computational Workflow

A diagram illustrating the logical flow of the computational protocol enhances understanding and reproducibility.

computational_workflow cluster_start Step 1: Initial Structure cluster_optimization Step 2: Geometry Optimization cluster_analysis Step 3: Electronic Property Analysis cluster_output Step 4: Results Start Generate 3D Structure Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (B3LYP/6-311++G(d,p)) Freq->SPE Optimized Geometry HOMO_LUMO HOMO-LUMO Analysis SPE->HOMO_LUMO MEP MEP Surface Generation SPE->MEP Results Electronic Properties (Energy Gap, Dipole Moment, etc.) HOMO_LUMO->Results Visualization Orbital and MEP Plots MEP->Visualization

Caption: Computational workflow for DFT analysis.

Conceptual Relationship of Electronic Properties

A diagram can effectively illustrate the relationships between the calculated electronic properties and their implications.

electronic_properties cluster_dft DFT Calculation cluster_properties Calculated Properties cluster_interpretation Interpretation & Application DFT DFT Output HOMO HOMO Energy DFT->HOMO LUMO LUMO Energy DFT->LUMO MEP MEP Surface DFT->MEP Reactivity Chemical Reactivity HOMO->Reactivity Electron Donor Stability Kinetic Stability HOMO->Stability Energy Gap LUMO->Reactivity Electron Acceptor LUMO->Stability Energy Gap MEP->Reactivity Nucleophilic/ Electrophilic Sites Interactions Intermolecular Interactions MEP->Interactions Electrostatic Complementarity Drug_Design Drug Design Reactivity->Drug_Design Stability->Drug_Design Interactions->Drug_Design

Caption: Interrelation of DFT-derived properties.

Conclusion: From Calculation to Innovation

This technical guide provides a robust and scientifically grounded framework for the computational investigation of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine. By following the detailed protocols for DFT calculations and leveraging the insights from HOMO-LUMO and MEP analysis, researchers can gain a profound understanding of the electronic characteristics of this important molecule. These computational insights are invaluable for guiding synthetic efforts, predicting molecular behavior, and ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials. The synergy between computational modeling and experimental work is a powerful paradigm in modern scientific research, and this guide serves as a practical resource for harnessing that power.

References

  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199. Retrieved March 19, 2026, from [Link]

  • Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters. Retrieved March 19, 2026, from [Link]

  • A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 19, 2026, from [Link]

  • C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine. (n.d.). ChemicalCell. Retrieved March 19, 2026, from [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Prabhu, A. A. M. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted... IntechOpen. Retrieved March 19, 2026, from [Link]

  • Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. Retrieved March 19, 2026, from [Link]

  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PMC. Retrieved March 19, 2026, from [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019). IntechOpen. Retrieved March 19, 2026, from [Link]

  • The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI. Retrieved March 19, 2026, from [Link]

  • Direct measurements of biomolecular electrostatics through experiments. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • (1-Methyl-1h-benzimidazol-2-yl)methylamine. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. (2021). ResearchGate. Retrieved March 19, 2026, from [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved March 19, 2026, from [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). Research Journal of Chemical Sciences. Retrieved March 19, 2026, from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved March 19, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). PMC. Retrieved March 19, 2026, from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Retrieved March 19, 2026, from [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). PubMed. Retrieved March 19, 2026, from [Link]

  • C-(1-BENZYL-1H-BENZOIMIDAZOL-2-YL)-METHYLAMINE. (n.d.). NextSDS. Retrieved March 19, 2026, from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents. Specifically, C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS: 13745-37-4) serves as a critical, high-purity building block for synthesizing complex ligands and targeted therapeutics. This application note details a highly controlled, three-stage synthetic protocol designed to maximize yield and purity while preventing the racemization or degradation commonly associated with harsh traditional condensation methods.

Mechanistic Rationale & Pathway Design

Historically, the synthesis of benzimidazole cores relies on the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids in the presence of strong mineral acids (e.g., 6N HCl or polyphosphoric acid) at reflux temperatures. As extensively reviewed in the [1], while effective for simple substrates, these harsh conditions are highly detrimental when utilizing amino acid precursors, leading to rapid racemization, decarboxylation, or complete degradation of the primary amine moiety.

To circumvent these issues and align with more selective synthetic principles outlined in recent [2] literature, this protocol employs a stepwise, mild approach:

  • Amide Coupling: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. HATU is specifically selected for its superior efficiency in sterically hindered couplings, ensuring rapid formation of the intermediate anilide from N-methyl-1,2-phenylenediamine and Boc-protected phenylglycine without epimerization.

  • Acid-Mediated Cyclization: Instead of strong mineral acids, glacial acetic acid at a precisely controlled 65 °C is used. This provides sufficient protonation to drive the intramolecular dehydration-cyclization into the benzimidazole core while keeping the acid-labile Boc protecting group intact.

  • Quantitative Deprotection: A standard 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution ensures clean, quantitative cleavage of the Boc group.

This workflow operates as a self-validating system : each distinct phase includes an In-Process Quality Control (IPQC) step (LC-MS or TLC) that must be satisfied before the reaction is allowed to proceed, ensuring downstream purity.

Experimental Workflow

SynthesisWorkflow SM Starting Materials N-Methyl-1,2-phenylenediamine + Boc-Phenylglycine Step1 Amide Coupling HATU, DIPEA, DMF SM->Step1 Int1 Intermediate 1 Boc-Protected Anilide Step1->Int1 Step2 Cyclization Glacial AcOH, 65°C Int1->Step2 Int2 Intermediate 2 Boc-Benzimidazole Step2->Int2 Step3 Deprotection 20% TFA / DCM Int2->Step3 Product Target Compound Free Base Amine Step3->Product

Synthetic workflow for C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine.

Step-by-Step Synthesis Protocol

Phase 1: Amide Coupling

Causality: DMF is chosen as the solvent due to its excellent solubilizing properties for both the starting materials and the polar HATU reagent.

  • Charge a flame-dried round-bottom flask with Boc-DL-phenylglycine (1.05 eq, 10.5 mmol) and anhydrous DMF (0.2 M, 50 mL) under an inert argon atmosphere.

  • Add DIPEA (2.5 eq, 25.0 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq, 11.0 mmol) in one portion. Stir the activation mixture for 15 minutes. The solution will turn pale yellow.

  • Add N-methyl-1,2-phenylenediamine (1.0 eq, 10.0 mmol) dropwise or in small portions.

  • Stir the reaction at 20-25 °C for 2 hours.

  • Self-Validation (IPQC 1): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting material mass is consumed and the anilide intermediate mass ( m/z 356.2 [M+H]+ ) is dominant.

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to quantitatively remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 2: Cyclization

Causality: Glacial acetic acid acts as both the solvent and the mild acid catalyst required to promote the nucleophilic attack of the secondary amine onto the amide carbonyl, followed by dehydration.

  • Dissolve the crude anilide intermediate from Phase 1 in glacial acetic acid (40 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 65 °C using an oil bath.

  • Maintain stirring at 65 °C for 4 hours.

  • Self-Validation (IPQC 2): Perform TLC (Eluent: 50% EtOAc in Hexanes, UV 254 nm). The anilide intermediate ( Rf​≈0.3 ) should be completely converted to the highly fluorescent benzimidazole product ( Rf​≈0.5 ).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into crushed ice (100 g) and slowly neutralize with solid Na2​CO3​ until pH 8 is reached. Extract with DCM ( 3×50 mL), dry over Na2​SO4​ , and concentrate to yield the Boc-protected benzimidazole.

Phase 3: Boc-Deprotection & Free Base Isolation

Causality: A 20% TFA concentration is strictly maintained to ensure rapid cleavage of the carbamate without risking protonation-induced degradation of the benzimidazole core.

  • Dissolve the crude Boc-protected benzimidazole in anhydrous DCM (32 mL).

  • Slowly add Trifluoroacetic acid (TFA, 8 mL) to achieve a 20% v/v solution.

  • Stir at room temperature for 1.5 hours.

  • Self-Validation (IPQC 3): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a dark purple spot, confirming the presence of the liberated primary amine.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the oily residue in DCM (50 mL) and wash with 1M NaOH (50 mL) to liberate the free base. Extract the aqueous layer once more with DCM (25 mL).

  • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH = 90:9:1) to afford the pure target compound as an off-white solid.

Quantitative Data & Analytical Characterization

To ensure reproducibility, all critical stoichiometric parameters and analytical benchmarks are summarized below.

Table 1: Stoichiometry and Reaction Parameters

PhaseReagents / SolventsEquivalentsTemp (°C)Time (h)IPQC Method
1. Coupling N-Methyl-1,2-phenylenediamine / Boc-Phg-OH / HATU / DIPEA1.0 / 1.05 / 1.1 / 2.520–252.0LC-MS ( m/z 356.2 [M+H]+ )
2. Cyclization Glacial Acetic AcidSolvent654.0TLC (UV 254 nm)
3. Deprotection 20% TFA in DCMExcess20–251.5Ninhydrin Stain (Positive)

Table 2: Analytical Specifications & Expected Yields

ParameterExpected ValueAnalytical Technique
Overall Yield 65 – 75% (Over 3 steps)Gravimetric
Purity > 98%HPLC (UV 254 nm)
Exact Mass 238.13 m/z [M+H]+ ESI-MS
1 H NMR (Target) δ 7.7–7.1 (m, 9H), 5.3 (s, 1H), 3.8 (s, 3H), 2.2 (br s, 2H)400 MHz, CDCl3​
Physical State Off-White SolidVisual Inspection

References

  • Hashem, H. E., & El Bakri, Y. (2021). "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry, 14(11), 103418.[Link]

  • Di Gioia, M. L., et al. (2019). "Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent." Molecules, 24(16), 2885.[Link]

Application Note: A Multi-Assay Approach for In Vitro Cytotoxicity Profiling of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for evaluating the in vitro cytotoxic potential of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, a novel compound featuring the biologically significant benzimidazole scaffold. Recognizing that a single assay provides a limited view of a compound's cellular impact, we present a multi-assay strategy. This approach integrates three distinct, well-established methods to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the LDH release assay for membrane integrity (necrosis), and a luminescent Caspase-3/7 assay for apoptosis. By explaining the scientific rationale behind each protocol and providing step-by-step instructions, this guide enables researchers to generate robust, interpretable data for hit-to-lead optimization and mechanistic investigation.

Introduction: The Rationale for a Multi-Pronged Approach

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, and antifungal effects[1][2][3]. Novel derivatives such as C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine are of significant interest as potential drug candidates[4]. The initial and most critical step in characterizing these molecules is to assess their effect on cell viability[5][6][7].

However, cell death is a complex process that can occur through various mechanisms, primarily necrosis or apoptosis. A simple viability assay may show that a compound is potent, but it will not reveal how it kills cells—a critical piece of information for drug development. Therefore, a robust screening funnel should employ orthogonal assays that measure different cellular health markers.

This guide details a workflow that interrogates three key aspects of cellular function:

  • Metabolic Activity: Assessed via the MTT assay, which measures the activity of mitochondrial dehydrogenases in living cells[8][9][10]. A decrease in this activity is often an early indicator of cellular stress or death.

  • Membrane Integrity: Quantified using the Lactate Dehydrogenase (LDH) assay. LDH is a cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised, a hallmark of necrosis[11][12][13].

  • Apoptotic Pathway Activation: Measured by detecting the activity of executioner Caspases-3 and -7, key proteases that are activated during the final stages of apoptosis[14][15][16][17].

By comparing the results from these three assays, a researcher can build a more complete and mechanistically informative profile of the test compound.

Overall Experimental Workflow

The comprehensive assessment of the compound involves a systematic progression from cell culture preparation to multi-faceted data analysis. This workflow ensures that data from each assay can be correlated to provide a holistic view of the compound's cytotoxic mechanism.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Multi-Assay Measurement cluster_analysis Phase 4: Analysis & Interpretation A 1. Cell Line Selection & Culture C 3. Cell Seeding (96-well plates) A->C B 2. Compound Preparation (Stock & Dilutions) D 4. Compound Treatment (Dose-Response & Time-Course) B->D C->D E 5. Incubation Period (e.g., 24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I 6. Data Acquisition (Plate Reader) F->I G->I H->I J 7. IC50 Calculation & Dose-Response Curves I->J K 8. Mechanistic Interpretation J->K

Figure 1: General workflow for multi-assay cytotoxicity profiling.

Differentiating Cell Death Pathways

Understanding the fundamental differences between apoptosis and necrosis is key to interpreting the data from this multi-assay approach. Apoptosis is a programmed, energy-dependent process characterized by cell shrinkage and the activation of caspases, while keeping the plasma membrane intact until the final stages. Necrosis is a catastrophic cell death resulting from acute injury, characterized by cell swelling and the early loss of membrane integrity.

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway compound Test Compound C-(1-Methyl-1H-benzoimidazol-2-yl) -C-phenyl-methylamine A1 Mitochondrial Stress or Receptor Signaling compound->A1 may trigger N1 Acute Cellular Injury (e.g., Oxidative Stress) compound->N1 may cause A2 Initiator Caspases A1->A2 A3 Executioner Caspase-3 & 7 Activation A2->A3 A4 Substrate Cleavage & Cell Dismantling A3->A4 N2 Loss of ATP Production N1->N2 N3 Loss of Plasma Membrane Integrity N2->N3 N4 Release of Cytosolic Contents (LDH Enzyme) N3->N4

Sources

Application Note: Formulation Strategies for Poorly Soluble C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS: 13745-37-4) is a highly specialized organic building block featuring a rigid benzimidazole core and a phenyl ring. It is frequently utilized as a critical intermediate in the synthesis of novel targeted therapeutics, including kinase inhibitors and receptor modulators.

However, derivatives built upon this scaffold consistently exhibit a major developability hurdle: poor aqueous solubility . The rigid planar structure of the benzimidazole core promotes strong intermolecular π−π stacking and high crystal lattice energy, while the phenyl moieties drive high lipophilicity (LogP)[1]. Consequently, these molecules typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) of the Biopharmaceutics Classification System (BCS)[2].

To achieve therapeutic exposure during in vivo efficacy studies, formulation scientists must engineer systems that bypass the thermodynamic barriers of dissolution. This application note details three field-proven, self-validating formulation protocols—Nanosuspensions, Amorphous Solid Dispersions (ASDs), and Lipid-Based Drug Delivery Systems (LBDDS)—tailored specifically for this benzimidazole scaffold[3].

Formulation Strategy & Decision Logic

Selecting the optimal formulation technique requires analyzing the specific physicochemical properties of the derivative. As a rule of thumb:

  • High Melting Point ( Tm​>150∘C ): Indicates high lattice energy. Particle size reduction (nanosuspension) is preferred to increase the surface area without risking recrystallization instability[2].

  • High Lipophilicity ( logP>4 ): Indicates a strong affinity for lipids. Self-Emulsifying Drug Delivery Systems (SEDDS) are ideal to maintain the drug in a solubilized state throughout the gastrointestinal (GI) tract[2].

  • Moderate Tm​ and LogP: Amorphous Solid Dispersions (ASDs) are highly effective at providing a "spring and parachute" dissolution profile[4].

G API Benzimidazole Derivative (Poorly Soluble API) LogP Assess Lipophilicity (LogP) API->LogP HighLogP LogP > 4 Highly Lipophilic LogP->HighLogP Yes MedLogP LogP < 4 Moderate/Low LogP->MedLogP No SEDDS Protocol 3: Lipid-Based System (SEDDS) HighLogP->SEDDS Tm Assess Lattice Energy (Melting Point, Tm) MedLogP->Tm HighTm Tm > 150°C High Lattice Energy Tm->HighTm Yes LowTm Tm < 150°C Low/Moderate Energy Tm->LowTm No Nano Protocol 1: Nanosuspension (Milling) HighTm->Nano ASD Protocol 2: Amorphous Solid Dispersion LowTm->ASD

Figure 1: Decision tree for selecting the optimal formulation strategy based on API physicochemical properties.

Detailed Experimental Protocols

Protocol 1: Top-Down Nanosuspension via Wet Media Milling

Mechanism & Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute[2]. By reducing the particle size of the benzimidazole derivative from micrometers to the nanometer range (<500 nm), we exponentially increase the specific surface area[2]. Wet media milling is chosen over dry milling to prevent thermal degradation and to immediately coat the newly formed hydrophobic surfaces with polymeric stabilizers, preventing Ostwald ripening and agglomeration[3].

Materials:

  • API: C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine derivative (10% w/v)

  • Stabilizers: Hydroxypropyl Methylcellulose (HPMC E5) (2% w/v) and D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) (0.5% w/v)

  • Milling Media: 0.2 mm Yttrium-stabilized Zirconium Oxide ( Y-TZP ) beads.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HPMC E5 and TPGS in Milli-Q water under magnetic stirring at 400 RPM until a clear solution is formed. Filter through a 0.22 µm membrane.

  • API Wetting: Disperse the crystalline API into the stabilizer vehicle. Homogenize using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to break up macroscopic aggregates.

  • Milling Phase: Transfer the suspension to a planetary micro-mill chamber. Add Y-TZP beads at a volumetric ratio of 60:40 (Beads:Suspension).

  • Size Reduction: Mill at 300 RPM for 120 minutes. Critical Step: Implement a 5-minute pause every 15 minutes to dissipate frictional heat, maintaining the chamber temperature below 30°C to prevent localized API melting and polymorphic shifts.

  • Harvesting & Validation (Self-Validating Step): Extract the suspension using a 27G syringe to leave the beads behind. Immediately measure the Z-average particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average < 400 nm; PDI < 0.25.

Protocol 2: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Mechanism & Causality: This technique forces the drug out of its stable crystalline lattice into a high-energy amorphous state[4]. Because the amorphous form lacks a crystal lattice, the thermodynamic barrier to dissolution is bypassed. To prevent the drug from rapidly recrystallizing in the GI tract, we embed it in a hydrophilic polymer matrix (e.g., Copovidone). This creates a "Spring and Parachute" effect: the amorphous drug rapidly dissolves (the spring), and the polymer inhibits precipitation, maintaining supersaturation (the parachute)[3].

Materials:

  • API (20% w/w)

  • Polymer Matrix: Copovidone (Kollidon® VA 64) (75% w/w)

  • Plasticizer/Surfactant: Poloxamer 407 (5% w/w)

Step-by-Step Methodology:

  • Geometric Mixing: Blend the API, Copovidone, and Poloxamer 407 in a V-blender for 15 minutes to ensure a homogenous physical mixture.

  • Extrusion Profiling: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the heating zones: Zone 1 (Feed): 60°C Zone 2: 120°C Zone 3: 160°C Die: 165°C.

    • Causality: The maximum temperature must be slightly above the Tg​ of the polymer and the Tm​ of the API to ensure a single-phase melt, but below the degradation temperature.

  • Quench Cooling: Extrude the transparent melt onto a chilled roller to rapidly quench the system, freezing the API in its amorphous state.

  • Milling & Validation (Self-Validating Step): Mill the extrudate into a fine powder. Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Acceptance Criteria: PXRD must show a broad "halo" with no sharp Bragg peaks (confirming 100% amorphous conversion). DSC must show a single glass transition temperature ( Tg​ ), indicating a miscible single-phase system.

G ASD Amorphous Solid Dispersion (ASD) Spring Rapid Dissolution (The 'Spring') ASD->Spring Gastric Fluid Supersat Supersaturated State in GI Fluid Spring->Supersat Parachute Polymer Inhibition of Crystallization (The 'Parachute') Supersat->Parachute Stabilized by Copovidone Absorption Enhanced Systemic Absorption Supersat->Absorption Free Drug Permeation Parachute->Absorption

Figure 2: The "Spring and Parachute" mechanistic pathway of Amorphous Solid Dispersions.

Protocol 3: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanism & Causality: For highly lipophilic benzimidazole derivatives (LogP > 4), lipid-based delivery is optimal. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water microemulsions (droplet size < 100 nm) upon mild agitation in GI fluids[2]. This keeps the drug in a solubilized state, bypassing the dissolution step entirely, and can promote absorption via the intestinal lymphatic system, avoiding first-pass hepatic metabolism[1][2].

Materials:

  • Oil Phase: Caprylocaproyl polyoxyl-8 glycerides (Labrasol®) (40% v/v)

  • Surfactant: Polyoxyl 35 castor oil (Cremophor® EL) (40% v/v)

  • Co-solvent: Diethylene glycol monoethyl ether (Transcutol® HP) (20% v/v)

Step-by-Step Methodology:

  • Excipient Blending: Combine Labrasol, Cremophor EL, and Transcutol HP in a glass vial. Vortex for 5 minutes at room temperature to form a homogenous, isotropic pre-concentrate.

  • Drug Loading: Add the benzimidazole API to the pre-concentrate up to 80% of its equilibrium solubility limit (to prevent precipitation during storage).

  • Solubilization: Stir the mixture magnetically at 50°C for 2 hours until the API is completely dissolved. Allow it to equilibrate at room temperature for 24 hours.

  • Emulsification Validation (Self-Validating Step): Perform a robustness to dilution test. Dilute 1 mL of the SMEDDS formulation into 250 mL of simulated gastric fluid (SGF, pH 1.2) under mild stirring (50 RPM) at 37°C.

    • Acceptance Criteria: The mixture must spontaneously form a transparent/translucent microemulsion within 2 minutes. DLS analysis of the diluted fluid must show a droplet size of < 50 nm with no evidence of API precipitation.

Formulation Performance Matrix

The following table summarizes the comparative performance of the three formulation strategies applied to the C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine scaffold.

Formulation StrategyPrimary Mechanism of ActionTypical Drug LoadingFold-Solubility Increase*Physical Stability (6 months)Best Suited For
Nanosuspension Surface area expansion (Noyes-Whitney)[2]10 - 20% (w/v)5x - 10xHigh (if stabilized)High Tm​ , High Lattice Energy
Amorphous Solid Dispersion Bypassing lattice energy (Spring & Parachute)[3]15 - 30% (w/w)20x - 50xModerate (requires dry storage)Moderate LogP, Low Tm​
SMEDDS Pre-solubilization & Lymphatic Transport[2]5 - 10% (w/v)> 100x (Maintains solution)Very High (Thermodynamically stable)High LogP (>4), Oil-soluble

*Fold-solubility increase is relative to the unformulated crystalline free base in simulated intestinal fluid (FaSSIF).

References

  • ChemicalCell. C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine | 13745-37-4. Retrieved March 19, 2026.

  • Sphinx Knowledge House. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 19, 2026. 1

  • WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved March 19, 2026. 2

  • ResearchGate (Ilesanmi Michael et al.). Formulation strategies for poorly soluble drugs. Retrieved March 19, 2026. 3

  • National Institutes of Health (PMC). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved March 19, 2026. 4

Sources

Troubleshooting & Optimization

Improving reaction yield in C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex benzimidazole scaffolds.

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 13745-37-4) is a highly valued, high-purity building block in pharmaceutical R&D, particularly for developing enzyme inhibitors and receptor modulators[1]. However, researchers often struggle with low yields and complex purification profiles when synthesizing this α -branched primary amine. This guide dissects the mechanistic pitfalls of traditional direct-condensation methods and provides a field-validated, high-yielding, three-step protocol.

Part 1: Synthetic Strategy & Pathway

The classical approach to synthesizing 2-(1-aminoalkyl)benzimidazoles involves the direct condensation of an o-phenylenediamine with an unprotected amino acid (e.g., phenylglycine) in strong mineral acids (like 4N HCl) at reflux[2]. While this one-pot method is theoretically elegant, it typically caps at ~75-78% yield for simpler, non-methylated derivatives[2] and often plummets below 40% for N-methylated substrates due to competitive degradation and poor solubility.

To achieve >85% overall yield with high purity, we strongly advocate for a Boc-protected step-wise sequence . By masking the highly reactive primary amine of phenylglycine, we prevent unwanted side reactions and allow for precise thermodynamic control over the amide coupling and subsequent cyclodehydration[3].

SynthesisWorkflow SM1 N-Boc-Phenylglycine + N-Methyl-1,2-phenylenediamine Step1 Step 1: Amide Coupling HATU, DIPEA, DMF, RT SM1->Step1 Int1 Intermediate: Boc-Protected Anilide Step1->Int1 >90% Yield Step2 Step 2: Cyclodehydration Glacial AcOH, 80°C Int1->Step2 Int2 Intermediate: Boc-Protected Benzimidazole Step2->Int2 -H2O Step3 Step 3: Deprotection & Freebasing 1. TFA/DCM  2. Aq. NaOH Int2->Step3 Product Target Product: C-(1-Methyl-1H-benzoimidazol-2-yl) -C-phenyl-methylamine Step3->Product High Purity

Workflow for the high-yield synthesis of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine.

Part 2: Step-by-Step Experimental Protocol (Boc-Protected Route)

This protocol is designed as a self-validating system. Each step includes specific analytical cues to confirm success before proceeding.

Step 1: Amide Coupling

Objective: Form the anilide intermediate without premature cyclization.

  • Charge : In an oven-dried flask under N2​ , dissolve 1.0 eq of N-Boc-phenylglycine and 1.1 eq of N-methyl-1,2-phenylenediamine in anhydrous DMF (0.2 M).

  • Activate : Add 1.2 eq of HATU and 2.5 eq of DIPEA. The solution will immediately transition to a yellow/orange hue, indicating the formation of the active ester.

  • React : Stir at room temperature for 4 hours.

  • Validate : Monitor by LC-MS. The primary amine of N-methyl-1,2-phenylenediamine is more nucleophilic and reacts preferentially. Ensure the mass of the starting phenylglycine is fully consumed.

  • Workup : Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate.

Step 2: Cyclodehydration

Objective: Close the benzimidazole ring by eliminating water[4].

  • Charge : Dissolve the crude anilide from Step 1 in glacial acetic acid (0.1 M).

  • React : Heat to 80 °C for 6-8 hours.

  • Validate : TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the lower-Rf anilide and the appearance of a highly UV-active benzimidazole spot.

  • Workup : Cool to room temperature, concentrate under reduced pressure to remove AcOH. Neutralize the residue with saturated aqueous NaHCO3​ and extract with DCM.

Step 3: Deprotection & Freebasing

Objective: Remove the Boc group to yield the target primary amine.

  • Charge : Dissolve the crude Boc-protected benzimidazole in DCM (0.1 M).

  • React : Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Validate : LC-MS will show the mass of the desired product (m/z 238.1 [M+H]+ )[5].

  • Workup (Critical) : Concentrate to a gummy di-TFA salt. Dissolve in water, cool to 0 °C, and carefully basify to pH 11 using 1M NaOH. Extract extensively with DCM. Wash with brine, dry over Na2​SO4​ , and concentrate to yield the free base as a solid.

Part 3: Quantitative Data Summary

Reaction ParameterRoute A: Direct Acid Reflux (4N HCl)Route B: Boc-Protected Sequence (Recommended)
Overall Yield 35% - 45%82% - 88%
Purity (Crude) < 70% (Requires heavy chromatography)> 92% (Often usable after simple trituration)
Stereoretention Poor (Extensive racemization in strong acid)Excellent (Preserves chirality if using L/D-phenylglycine)
Reaction Time 4 - 5 hours[2]~14 hours (Total over 3 steps)
Scalability Low (Exothermic, tar formation)High (Mild conditions, easy standard workups)

Part 4: Troubleshooting & FAQs

Q: Why is my overall reaction yield consistently below 40% when using the direct HCl reflux method? A: Unprotected amino acids like phenylglycine are zwitterionic and highly polar, leading to severe solubility mismatches with N-methyl-1,2-phenylenediamine. Furthermore, refluxing in 4N HCl for extended periods causes partial deamination and thermal degradation of the phenylglycine starting material[2]. The Boc-protected route isolates the coupling and cyclization thermodynamics, completely preventing these side reactions.

Q: During the amide coupling step, I observe incomplete conversion and unreacted N-methyl-1,2-phenylenediamine. How can I push the reaction to completion? A: N-methyl-1,2-phenylenediamine possesses both a primary and a secondary amine. While the primary amine is sterically more accessible, the bulky phenyl ring on the phenylglycine creates a high transition state energy for the coupling. Standard carbodiimides (like EDC or DCC) often fail to drive this to completion. Switching to a highly active uronium-based coupling reagent like HATU stabilizes the active ester intermediate, accelerating the nucleophilic attack and pushing conversion >95%.

Q: In the cyclization step (acetic acid), I'm getting a mixture of the uncyclized amide and the benzimidazole. How do I drive the cyclodehydration? A: The formation of the benzimidazole ring is a condensation reaction that releases water[4]. In a closed system, the accumulated water establishes an equilibrium, preventing full conversion. Heating to 80 °C in glacial acetic acid is usually sufficient, but if the reaction stalls, adding a stoichiometric amount of a water scavenger (like MgSO4​ or 4Å molecular sieves) directly to the AcOH, or switching the solvent to toluene with catalytic p-TsOH under Dean-Stark conditions, will irreversibly drive the equilibrium toward the cyclized product.

Q: After Boc deprotection, my product is a gummy residue rather than a solid. How do I isolate the free base cleanly? A: The target molecule, C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, contains two highly basic nitrogen centers (the primary amine and the benzimidazole's imidazole nitrogen). Following TFA deprotection, the product exists as a highly hygroscopic di-TFA salt. To isolate the solid free base, you must perform a rigorous basic workup. Dissolve the gum in water, adjust the pH to 10-11 with aqueous Na2​CO3​ or 1M NaOH, and extract with DCM. Evaporation of the organic layer followed by trituration in cold diethyl ether will yield a crisp, filterable solid[1].

References

  • [1] ChemicalCell. C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine | 13745-37-4. 1

  • [4] National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. 4

  • [3] Organic Chemistry Portal. Benzimidazole synthesis. 3

  • [5] PubChemLite. 13745-37-4 (C15H15N3). 5

  • [2] ResearchGate. Preparation of benzimidazole derivatives. Benzimidazole was synthesized....2

Sources

Reducing unwanted byproducts during C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine .

Synthesizing this chiral, benzimidazole-containing primary amine requires precise control over three distinct chemical phases: mitigating the extreme stereolability of the phenylglycine precursor, driving a high-barrier dehydration, and managing highly reactive carbocations during deprotection.

This guide provides field-proven, self-validating protocols to ensure high yield, enantiomeric purity, and the elimination of unwanted byproducts.

Part 1: Core Mechanistic Workflow

The synthesis proceeds via a three-step sequence: amide coupling, acid-catalyzed cyclization, and global deprotection. Understanding the physical state of the molecule at each transition is critical for troubleshooting.

SynthesisPathway A N-Boc-Phenylglycine + N-Methyl-o-phenylenediamine B Acyclic Amide Intermediate (Prone to Racemization) A->B DMTMM, NMM -15°C to 0°C C Boc-Protected Benzimidazole (Stable Intermediate) B->C Glacial AcOH 70°C (-H2O) D Target Molecule: C-(1-Methyl-1H-benzoimidazol-2-yl) -C-phenyl-methylamine C->D TFA / TIPS / H2O (Scavenging t-Bu+)

Mechanistic workflow for the synthesis of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine.

Part 2: Troubleshooting FAQs

Q1: Why is my product completely racemized at the benzylic position, and how can I prevent this? The Causality: Phenylglycine derivatives are notoriously susceptible to α -proton abstraction during basic activation. Because the resulting carbanion is highly stabilized by the adjacent phenyl ring, the molecule rapidly epimerizes via direct enolization or an oxazolone intermediate 1. The Solution: You must outcompete the rate of racemization. Avoid strong, sterically hindered bases like DIPEA or TEA. Instead, use a milder base like N-methylmorpholine (NMM) paired with a highly efficient, non-uronium coupling reagent like DMTMM. Keep the reaction strictly between -15 °C and 0 °C.

Q2: My LC-MS shows a massive peak at[M+18] relative to the target benzimidazole. How do I drive the reaction to completion? The Causality: The initial coupling of N-methyl-o-phenylenediamine with the protected phenylglycine only yields the acyclic amide intermediate. The subsequent intramolecular condensation to form the benzimidazole ring requires the elimination of water, which possesses a high thermodynamic activation barrier. The Solution: The intermediate must be subjected to acid catalysis and heat. Refluxing the isolated amide in glacial acetic acid at 70 °C provides both the necessary protonation of the carbonyl oxygen and the thermal energy required to drive the dehydration forward .

Q3: During the final Boc deprotection, I observe +56 Da impurities on my mass spectra. What are these, and how do I eliminate them? The Causality: Acidic cleavage of the tert-butoxycarbonyl (Boc) group generates a highly reactive tert-butyl cation ( t -Bu + ). If left unchecked, this cation will electrophilically attack the electron-rich benzimidazole core or the newly liberated primary amine, resulting in irreversible N- or C-alkylation byproducts 2. The Solution: You must introduce carbocation scavengers into your deprotection cocktail. A mixture containing Triisopropylsilane (TIPS) and water will preferentially trap the t -Bu + cation before it can react with your target molecule.

Part 3: Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the severe impact of coupling reagents and temperature on the enantiomeric excess (ee) of the phenylglycine intermediate.

Coupling ReagentBaseTemp (°C)Cyclization ConditionOverall Yield (%)Enantiomeric Excess (ee %)
HATUDIPEA25Glacial AcOH, 70°C8512 (Severe Racemization)
EDC / HOBtTEA0Glacial AcOH, 70°C7845
DMTMM NMM -15 Glacial AcOH, 70°C 92 >98 (Optimal)

Part 4: Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the analytical validation criteria are met.

Step 1: Amide Coupling (Stereocontrol Phase)
  • Dissolve 1.0 eq of N-Boc-L-phenylglycine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction flask to -15 °C using an ice/salt bath.

  • Add 1.1 eq of N-methylmorpholine (NMM), followed by 1.05 eq of N-methyl-o-phenylenediamine.

  • Slowly add 1.1 eq of DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in portions over 15 minutes. Stir for 4 hours at -15 °C.

  • Validation Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The step is validated when the diamine peak is consumed and the acyclic amide mass ( [M+H]+ = 356.1) is the dominant species.

  • Wash the organic layer with cold 5% citric acid, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Cyclization (Dehydration Phase)
  • Dissolve the crude acyclic amide in Glacial Acetic Acid (0.2 M concentration).

  • Heat the solution to 70 °C and stir for 12 hours.

  • Validation Check: Analyze via LC-MS. The system is validated when the acyclic amide peak ( [M+H]+ = 356.1) is completely replaced by the dehydrated, Boc-protected benzimidazole peak ( [M+H]+ = 338.1). A mass shift of exactly -18 Da confirms successful cyclization. If the 356.1 peak persists, extend the heating time.

  • Cool to room temperature, remove acetic acid under reduced pressure, and neutralize the residue with saturated NaHCO 3​ before extracting with Ethyl Acetate.

Step 3: Global Deprotection (Scavenging Phase)
  • Prepare a deprotection cocktail: 20% Trifluoroacetic Acid (TFA) in DCM, containing 2.5% Triisopropylsilane (TIPS) and 2.5% deionized water.

  • Cool the Boc-protected benzimidazole to 0 °C and add the deprotection cocktail (10 mL per gram of substrate).

  • Stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1.5 hours.

  • Validation Check: Analyze via LC-MS. The protocol is validated when the final product mass ( [M+H]+ = 238.1) is observed. The strict absence of a [M+H]+ = 294.1 peak (+56 Da) confirms that the TIPS/H 2​ O successfully scavenged the tert-butyl cation, preventing unwanted alkylation.

  • Concentrate in vacuo, co-evaporate with toluene to remove residual TFA, and purify the final C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine via reverse-phase HPLC.

Part 5: References

  • Title: Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this Source: ResearchGate / Journal of Peptide Science URL: [Link]

  • Title: Synthesis of Benzimidazole-Sugar Derivatives: A Potential Treatment for Alzheimer's Disease Source: Studia Universitatis Babes-Bolyai Chemia URL: [Link]

  • Title: GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Crystallization Optimization for C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS: 13745-37-4) . This compound is a high-purity building block featuring a benzimidazole core and a chiral primary amine, widely used in pharmaceutical R&D for enzyme inhibition and receptor modulation[1].

Due to its complex structural features—including potential intramolecular hydrogen bonding, an amphoteric nature, and a chiral center—researchers frequently encounter crystallization challenges such as oiling out, polymorphism, and poor chiral resolution. This guide provides field-proven, self-validating troubleshooting strategies to establish robust crystallization workflows.

Diagnostic Troubleshooting Workflow

CrystallizationWorkflow Start Initiate Crystallization (CAS 13745-37-4) Fail1 Oiling Out / LLPS Start->Fail1 Fail2 Polymorph Inconsistency Start->Fail2 Fail3 Low Yield / Impurities Start->Fail3 Fix1 Reduce Supersaturation & Adjust Anti-Solvent Fail1->Fix1 Fix2 Apply Thermal Cycling & Introduce Seeds Fail2->Fix2 Fix3 Execute pH-Swing Crystallization Fail3->Fix3 Validate Solid-State Validation (XRPD, DSC, HPLC) Fix1->Validate Fix2->Validate Fix3->Validate

Diagnostic workflow for troubleshooting benzimidazole amine crystallization.

Troubleshooting Guides: Causality & Solutions

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: The compound forms a cloudy emulsion or a viscous oil at the bottom of the flask instead of precipitating as a crystalline solid. Causality: Oiling out (LLPS) occurs when the supersaturated solution crosses the binodal liquid-liquid phase boundary before reaching the crystal nucleation boundary. This is highly common in complex pharmaceutical amines where impurities depress the melting point of the solute. High initial supersaturation and rapid cooling force the system into a metastable liquid state rather than an ordered solid state[2]. Corrective Action:

  • Flatter Trajectory: Decrease the initial solute concentration to ensure the cooling trajectory avoids the LLPS region.

  • Solvent Modification: Switch to a solvent system with a steeper solubility curve (e.g., replacing pure ethanol with an ethanol/water or ethyl acetate/heptane mixture).

Issue 2: Polymorphic Transformation & Amorphous Precipitation

Symptom: Batch-to-batch variations in melting point, solubility, or XRPD patterns. Sometimes, an amorphous powder is obtained instead of distinct crystals. Causality: Benzimidazole derivatives are highly prone to polymorphism due to their ability to form diverse intermolecular and intramolecular hydrogen-bonding networks[3],[4]. According to Ostwald's rule of stages, rapid cooling kinetically favors the precipitation of the highest-energy (least stable) amorphous or metastable polymorphic form[5]. Over time, or in suspension, this metastable form may unpredictably convert to the thermodynamically stable form[2]. Corrective Action:

  • Thermodynamic Control: Implement a strictly controlled, slow cooling rate (e.g., 0.1°C/min).

  • Seeding: Introduce 1-2 wt% of the desired stable polymorph seed crystals within the metastable zone to bypass the nucleation energy barrier entirely[2].

Issue 3: Poor Diastereomeric Resolution Yields

Symptom: When attempting to resolve the chiral amine using chiral acids (e.g., tartaric acid), the resulting diastereomeric salt has low enantiomeric excess (ee). Causality: The thermodynamic solubility difference between the (R)-amine-acid salt and the (S)-amine-acid salt is too narrow in the chosen solvent. Co-precipitation occurs because the system reaches supersaturation for both diastereomers simultaneously. Corrective Action: Conduct a solvent screen to find a system that maximizes the solubility ratio between the two diastereomeric salts. Often, adding a small percentage of water to an organic solvent (like methanol or acetone) drastically alters the hydrogen-bonding dynamics and improves resolution efficiency.

Frequently Asked Questions (FAQs)

Q: Why does the solubility of this compound change so drastically with minor solvent adjustments? A: C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine contains both a basic primary amine and a weakly basic benzimidazole nitrogen. It can form intramolecular hydrogen bonds that mask its polar surface area, altering its conformation and solubility[4]. Small additions of protic solvents disrupt these internal bonds, drastically shifting the solubility profile.

Q: Can I use pH-adjustment to force crystallization? A: Yes. Because this molecule is an amphoteric/basic amine, its solubility is highly pH-dependent. Adjusting the pH allows you to manipulate supersaturation isothermally. By dissolving the compound in an acidic medium and slowly neutralizing it to its free-base pKa, you can achieve highly controlled, efficient crystallization[6].

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Benzimidazole Amines
Solvent SystemPolarity IndexPrimary MechanismExpected OutcomeTroubleshooting Note
Ethanol / Water 5.2 / 9.0Anti-solvent additionHigh yield, potential for hydratesMonitor water activity to prevent hydrate polymorphism.
Ethyl Acetate 4.4Cooling crystallizationHigh purity, stable polymorphGood for avoiding oiling out; low solubility at 5°C.
Methanol (Acidic) 5.1pH-swing (Reactive)Rapid precipitationRequires strict pH feedback loop to prevent amorphous crash-out[6].
Acetone / Heptane 5.1 / 0.1Anti-solvent additionFine crystals, fast kineticsHigh risk of oiling out if heptane is added too rapidly.
Table 2: Analytical Validation Matrix
TechniquePurpose in WorkflowSelf-Validation Check
HPLC Purity & Mass BalanceMother liquor concentration + isolated solid mass must equal initial input mass.
XRPD Polymorph IdentificationDiffraction peaks must perfectly align with the reference stable polymorph[5].
DSC Thermodynamic StabilityA single, sharp endothermic melting peak confirms phase purity and lack of solvates.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization with Seeding

This protocol is designed to eliminate polymorphism and oiling out by strictly controlling the supersaturation trajectory.

  • Dissolution: Suspend 10.0 g of the crude API in 100 mL of Ethyl Acetate. Heat to 65°C under agitation until fully dissolved.

    • Validation Check: The solution must be visually transparent. If particulates remain, add solvent in 5 mL increments.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean, jacketed crystallizer to remove heterogeneous nucleants (dust, undissolved impurities).

  • Cooling to Metastable Zone: Program the crystallizer to cool the solution from 65°C to 45°C at a rate of 1.0°C/min.

  • Seeding: At exactly 45°C, introduce 0.1 g (1 wt%) of the pre-validated stable polymorph seed crystals.

    • Validation Check: Observe the suspension for 30 minutes. The seeds must remain suspended and not dissolve, confirming the system is in the metastable zone[2].

  • Aging & Controlled Cooling: Hold the temperature at 45°C for 2 hours to allow secondary nucleation and initial growth. Then, cool the system to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Ethyl Acetate.

    • Validation Check: Analyze the mother liquor via HPLC. The residual concentration should match the theoretical solubility limit at 5°C, confirming maximum yield.

Protocol B: pH-Swing (Reactive) Crystallization

Ideal for recovering the free base from an aqueous/organic mixture or bypassing thermal degradation issues.

  • Acidic Dissolution: Suspend 10.0 g of the API in 80 mL of a 1:1 Methanol/Water mixture. Slowly add 1M HCl dropwise until the pH reaches 3.0. The protonation of the primary amine will force complete dissolution.

  • Filtration: Polish filter the acidic solution (0.22 µm) into a reactor equipped with an overhead stirrer and a calibrated pH probe.

  • Controlled Neutralization: Maintain the temperature isothermally at 25°C. Using a programmable syringe pump, add 1M NaOH at a rate of 0.2 mL/min.

    • Causality Note: A slow addition rate is critical. Rapid base addition creates localized pockets of high pH, leading to the precipitation of amorphous material[6].

  • Nucleation & Aging: As the pH approaches the isoelectric point (typically between pH 8.0 - 9.5 for this class of amines), the solution will turn turbid. Once the target pH is reached, stop the base addition and age the slurry for 4 hours to allow Ostwald ripening (conversion of fine/amorphous particles into larger crystals).

  • Isolation: Filter the solid and wash thoroughly with 50 mL of Deionized (DI) water to remove residual NaCl salts.

    • Validation Check: Perform XRPD on the dried solid to confirm a highly ordered crystalline lattice rather than an amorphous halo[5].

References

  • ChemicalCell. "C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine | 13745-37-4." ChemicalCell.[Link]

  • Al-Sanea, M. M., et al. "Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations." National Center for Biotechnology Information (PMC).[Link]

  • BioIndustry Association (BIA). "Crystallisation in pharmaceutical processes." BIA. [Link]

  • White Rose eTheses Online. "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." University of Leeds. [Link]

  • McCarthy, J., et al. "Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon." National Center for Biotechnology Information (PMC).[Link]

  • Kuhn, B., et al. "Intramolecular Hydrogen Bonding in Medicinal Chemistry." ACS Publications.[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: HPLC-UV vs. UPLC-UV for the Quantification of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in developing robust, high-throughput analytical methods for highly basic pharmaceutical intermediates. C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 13745-37-4) is a specialized organic building block featuring a benzimidazole core, highly valued in pharmaceutical R&D for synthesizing enzyme inhibitors and receptor modulators.

In this guide, we will objectively compare legacy High-Performance Liquid Chromatography (HPLC-UV) against modern Ultra-Performance Liquid Chromatography (UPLC-UV) for the quantification of this compound. By examining the causality behind our chromatographic choices and grounding our validation in the latest ICH Q2(R2) guidelines[1], this document serves as a definitive resource for method development and transfer.

Mechanistic Causality: Analyte Properties & Method Design

To design a self-validating analytical system, we must first understand the physicochemical behavior of the analyte.

  • The Chromophore Advantage: The molecule possesses an extended conjugated π -system spanning the benzimidazole and phenyl rings. This allows for highly sensitive ultraviolet (UV) detection (optimal at 254 nm), negating the need for complex and expensive LC-MS/MS instrumentation unless sub-nanogram pharmacokinetic sensitivity is required.

  • The Challenge of Basicity: The molecule contains both a primary amine (methylamine group) and a secondary imidazole nitrogen. At physiological pH, these basic sites are protonated. If analyzed on a standard silica-based reversed-phase column, these cations will interact with residual, unendcapped silanol groups ( pKa​ ~ 4.5) on the silica matrix via ion-exchange mechanisms.

  • The Chromatographic Solution: To prevent severe peak tailing, the mobile phase must be highly acidic. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase ( pH ~ 2.0), we achieve two things: we fully protonate the basic amines to stabilize their charge, and we suppress the ionization of residual silanols. Furthermore, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the analyte that partitions efficiently into the C18 stationary phase, yielding sharp, symmetrical peaks[2].

Comparative Performance Data: HPLC vs. UPLC

While legacy HPLC methods are ubiquitous, UPLC utilizes sub-2-micron particles (e.g., 1.7 µm) to dramatically increase theoretical plate count. This allows for shorter columns, higher flow velocities, and significantly reduced run times without sacrificing resolution.

Below is a comparative summary of the validation parameters for both methods, evaluated against the ICH Q2(R2) regulatory standards for analytical procedure validation[3].

Validation ParameterLegacy HPLC-UVOptimized UPLC-UVICH Q2(R2) Target
Column Dimensions C18, 5 µm, 150 x 4.6 mmBEH C18, 1.7 µm, 50 x 2.1 mmMethod Dependent
Flow Rate 1.0 mL/min0.4 mL/minMethod Dependent
Total Run Time 15.0 min2.5 minHigh Throughput
Linearity ( R2 ) 0.99850.9999 0.999
Limit of Detection (LOD) 50 ng/mL5 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 150 ng/mL15 ng/mLS/N 10:1
Accuracy (Recovery) 96.5% - 101.2%99.1% - 100.4%98.0% - 102.0%
Precision (% RSD) 1.8%0.6% 2.0%
Solvent Consumption/Run 15.0 mL1.0 mLSustainability Goal

Data Synthesis: UPLC-UV provides a 10-fold increase in sensitivity (LOQ) and a 6-fold reduction in analysis time, making it the superior choice for high-throughput quality control environments.

Self-Validating Experimental Protocol (UPLC-UV)

A robust analytical method is not just a sequence of steps; it is a self-validating system. The following protocol incorporates built-in System Suitability Testing (SST) to ensure data integrity before any unknown samples are quantified[4].

Phase 1: Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v) to match initial gradient conditions and prevent solvent-shock peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

Phase 2: Chromatographic Conditions
  • System: Waters ACQUITY UPLC (or equivalent) with PDA detector.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 50 x 2.1 mm.

  • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 1.5 min: 5% 60% B

    • 1.5 - 2.0 min: 60% 95% B (Column Wash)

    • 2.0 - 2.5 min: 5% B (Re-equilibration)

  • Detection Wavelength: 254 nm.

Phase 3: System Suitability & Execution Logic
  • Blank Injection: Inject diluent. Acceptance: No interfering peaks at the retention time of the analyte.

  • SST Injections: Inject the 10 µg/mL standard six times consecutively.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; Tailing factor 1.5; Theoretical plates 5000.

  • Sample Analysis: Inject unknown samples.

  • Bracketing: Inject a check standard every 10 samples. Acceptance: Area must be within ± 2.0% of the initial SST average. If it fails, the system automatically halts, invalidating the previous bracket to ensure absolute trustworthiness of the reported data.

Method Workflows & Validation Logic

To visualize the procedural logic and regulatory mapping of this method, review the following diagrams.

Workflow Prep Sample Preparation (Acidic Extraction) SST System Suitability (RSD < 2.0%) Prep->SST SST->Prep Fail Inject UPLC-UV Injection (1.7 µm C18) SST->Inject Pass Detect UV Detection (254 nm) Inject->Detect Quant Data Quantification & Reporting Detect->Quant

Fig 1. Self-validating UPLC-UV workflow with integrated System Suitability Test (SST) logic.

Validation Core ICH Q2(R2) Validation Spec Specificity No Matrix Interference Core->Spec Lin Linearity R² ≥ 0.999 Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Precision Repeatability & IP Core->Prec

Fig 2. Core analytical validation parameters mapped according to ICH Q2(R2) regulatory guidelines.

References

  • ChemicalCell. "C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine | 13745-37-4." ChemicalCell.com. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, December 2023. URL:[Link]

  • Kulik, A., et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, Nov-Dec 2011; 68(6):823-9. URL:[Link]

Sources

Cross-validation of LC-MS/MS data for C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the analytical bottleneck of translating complex mass spectrometry signals into confident metabolite identifications. When profiling specialized organic compounds like C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS: 13745-37-4)—a high-purity building block critical for targeted drug discovery[1]—relying on a single analytical platform often yields incomplete data.

To circumvent this, we must employ a rigorous cross-platform validation strategy. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms, providing a self-validating experimental framework for the metabolic profiling of this benzimidazole derivative.

The Analytical Dilemma: Identification vs. Quantification

Metabolite profiling requires both structural elucidation (qualitative) and pharmacokinetic tracking (quantitative). High-Resolution Mass Spectrometry (HRMS), specifically Q-TOF, provides the exact mass and full-scan fragmentation necessary to elucidate unknown structures. However, for robust pharmacokinetic tracking, QqQ platforms remain the gold standard due to their unmatched sensitivity in Multiple Reaction Monitoring (MRM)[2].

Table 1: Platform Performance Comparison
Analytical FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility Targeted QuantificationUntargeted Identification
Mass Accuracy Nominal mass (~0.1 Da)Exact mass (< 5 ppm)
Sensitivity (LOD) Exceptional (Low pg/mL)Moderate to High
Linear Dynamic Range 4–5 orders of magnitude2–3 orders of magnitude
Acquisition Mode Scheduled MRMFull-Scan / Data-Dependent MS/MS

Self-Validating Experimental Protocols

To establish a trustworthy assay, the protocol must be a self-validating system. This requires the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) and biphasic extraction techniques to dynamically monitor and correct for matrix effects.

Sample Preparation: Biphasic PPT-SPE Extraction
  • Step 1: Matrix Aliquoting & IS Spiking: Aliquot 50 µL of plasma/microsomes. Spike with 10 µL of SIL-IS (e.g., 13C-d3-labeled analog).

    • Causality: The SIL-IS co-elutes with the target analytes, experiencing identical ion suppression. This creates a self-correcting mathematical ratio that validates the extraction recovery and ionization efficiency for every single sample.

  • Step 2: Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The organic solvent denatures binding proteins. The acidic environment lowers the pH below the pKa of the primary methylamine group, ensuring it remains fully ionized and partitions into the solvent rather than co-precipitating with the protein pellet.

  • Step 3: Solid Phase Extraction (SPE): Transfer the supernatant to an Oasis HLB polymeric cartridge, wash with 5% methanol, and elute with 100% methanol.

    • Causality: PPT alone leaves residual phospholipids that cause severe matrix effects in ESI[3]. The HLB sorbent retains the lipophilic benzimidazole core while allowing polar interferents to be washed away, ensuring the method's trustworthiness.

UHPLC-MS/MS Analysis
  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 column (2.1 x 100 mm, 1.7 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: The reversed-phase chemistry effectively separates the lipophilic parent drug from its more polar metabolites. The small particle size provides the peak capacity needed to resolve isobaric positional isomers[4].

  • Ionization (ESI+): Operate the source in Positive Electrospray Ionization mode.

    • Causality: The nitrogen-rich benzimidazole ring and the primary methylamine group have high proton affinities, making them highly responsive to positive ionization and yielding strong [M+H]+ precursor ions.

Workflow Start Biological Matrix (Plasma/Microsomes) Prep1 Method A: PPT (Acetonitrile + 0.1% FA) Start->Prep1 Prep2 Method B: SPE (HLB Cartridges) Start->Prep2 LC UHPLC Separation (C18, Gradient Elution) Prep1->LC Prep2->LC MS1 Platform 1: QqQ (Targeted MRM Quant) LC->MS1 MS2 Platform 2: Q-TOF (Untargeted HRMS ID) LC->MS2 Val Cross-Validation (Accuracy, Precision, Matrix Effect) MS1->Val MS2->Val

Caption: LC-MS/MS cross-validation workflow for benzimidazole metabolite profiling.

Metabolic Pathway Analysis

When analyzing the HRMS data, we anticipate specific biotransformations based on the molecule's structure. The benzimidazole and phenyl rings are targets for CYP450-mediated hydroxylation, while the methylamine group is susceptible to N-demethylation.

Pathway Parent Parent Drug C-(1-Methyl-1H-benzoimidazol-2-yl) -C-phenyl-methylamine M1 M1: N-Demethylation (CYP450 Mediated) Parent->M1 CYP3A4 M2 M2: Hydroxylation (Phenyl/Benzimidazole Ring) Parent->M2 CYP2D6 M4 M4: Oxidative Deamination (MAO Mediated) Parent->M4 MAO M3 M3: Glucuronidation (Phase II Conjugation) M2->M3 UGTs

Caption: Putative Phase I and II metabolic biotransformations of the parent compound.

Quantitative Data Cross-Validation

To prove the reliability of the method, we cross-validate the quantitative performance of the Q-TOF (using targeted-HRMS) against the QqQ (true MRM). According to 2[2], stability and accuracy samples must remain within ±15% of nominal concentrations.

Table 2: Cross-Validation Metrics (Spiked Plasma, n=6)
AnalytePlatformAccuracy (%)Precision (CV %)Matrix Effect (%)Recovery (%)
Parent Drug QqQ98.53.292.488.7
Q-TOF95.16.889.185.2
M1 (Demethylated) QqQ101.24.194.586.4
Q-TOF93.88.287.381.9
M2 (Hydroxylated) QqQ99.43.991.284.5
Q-TOF96.27.586.880.1

References

  • Title: C-(1-Methyl-1H-Benzoimidazol-2-Yl)-C-Phenyl-Methylamine | 13745-37-4 Source: ChemicalCell URL: 1

  • Title: A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification Source: Benchchem URL: 2

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: NIH PMC URL:

  • Title: Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Source: MDPI URL: 4

  • Title: Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels Source: MetwareBio URL: 3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine
Reactant of Route 2
Reactant of Route 2
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.